

The role of SLC13A5 in metabolic disorders

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An In-depth Technical Guide on the Role of SLC13A5 in Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate transporter (NaCT), is a critical regulator of cellular metabolism with a dichotomous role in human health. [1][2] Primarily expressed in the liver and brain, it facilitates the uptake of extracellular citrate, a key metabolic intermediate.[3][4] Perturbations in SLC13A5 function are linked to distinct metabolic disorders. Hepatic overexpression and increased activity of SLC13A5 are associated with metabolic syndrome, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance, making it a promising therapeutic target for inhibition.[1][2] Conversely, congenital loss-of-function mutations in the SLC13A5 gene lead to a severe neurometabolic disease known as SLC13A5 Deficiency Disorder, characterized by neonatal epilepsy and developmental delays.[5][6][7] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative data related to SLC13A5's role in metabolic disorders, details key experimental protocols, and explores emerging therapeutic strategies.

Introduction to SLC13A5 (NaCT)

The SLC13A5 gene encodes the sodium-dependent citrate transporter, NaCT, a member of the solute carrier family responsible for transporting citrate and other dicarboxylates/tricarboxylates across the plasma membrane in a sodium-coupled manner.[1][5] This transporter is highly expressed in the sinusoidal membrane of hepatocytes in the liver, and to a lesser extent in the brain, testes, bones, and teeth.[1][3][4] By importing citrate from the circulation into the cytosol,



SLC13A5 directly influences the intracellular citrate pool, which is a critical precursor for the synthesis of fatty acids and cholesterol, and a regulator of energy homeostasis.[5][8]

The Dichotomous Role of SLC13A5 in Metabolic Health

The function of SLC13A5 is highly context-dependent, where both gain-of-function in the liver and loss-of-function systemically lead to severe, but distinct, metabolic diseases.[1][5]

SLC13A5 Overexpression in Hepatic Metabolic Disorders

Elevated expression of SLC13A5 in the liver is strongly correlated with obesity, type 2 diabetes, and NAFLD.[2][3] The increased uptake of citrate into hepatocytes provides excess substrate for de novo lipogenesis and gluconeogenesis.[5][8] This contributes to hepatic lipid accumulation, insulin resistance, and the progression of metabolic syndrome.[1][2] Consequently, the pharmacological inhibition or genetic silencing of hepatic SLC13A5 has emerged as a key therapeutic strategy.[1] Preclinical studies in mice have shown that SLC13A5 knockout or knockdown protects against high-fat diet-induced obesity, fatty liver, and insulin resistance.[1][2]

SLC13A5 Loss-of-Function in Neurometabolic Disease

Biallelic loss-of-function mutations in the SLC13A5 gene cause SLC13A5 Deficiency Disorder, a rare autosomal recessive condition.[4][7] The disorder is characterized by the onset of severe, often intractable, epileptic seizures within the first few days of life, accompanied by global developmental delays and dental abnormalities.[6][7] The absence of functional NaCT leads to impaired citrate uptake into neurons.[7] This disrupts brain energy metabolism and the synthesis of essential neurotransmitters like glutamate and GABA, for which citrate is a precursor.[5][9] A key biomarker for this disorder is a two- to three-fold increase in citrate levels in the plasma and cerebrospinal fluid (CSF).[3] Therapeutic approaches for this condition are focused on restoring function, with adeno-associated virus (AAV)-based gene replacement therapies showing promise in preclinical models.[3][10]

Molecular Regulation of SLC13A5 Expression



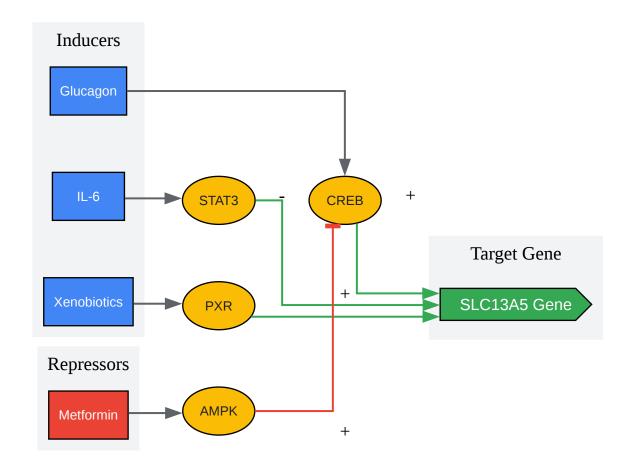




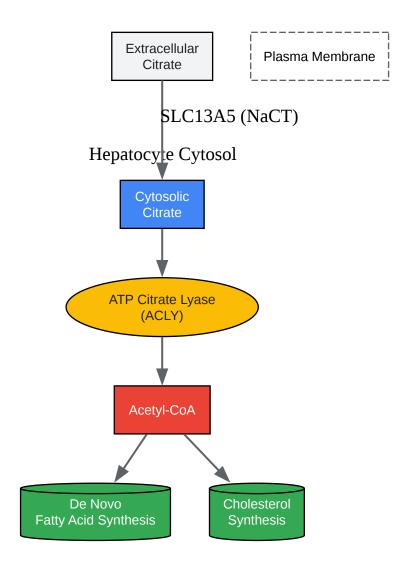
The transcription of the SLC13A5 gene is tightly regulated by a variety of hormonal, inflammatory, and xenobiotic signals, particularly in the liver.

- Inflammatory and Hormonal Induction: The cytokine Interleukin-6 (IL-6) upregulates
 SLC13A5 expression through the STAT3 signaling pathway.[3] The hormone glucagon also induces its expression, likely involving the transcription factor CREB.[2][5]
- Xenobiotic Response: SLC13A5 expression is induced by xenobiotics such as phenobarbital and rifampicin via the pregnane X receptor (PXR).[2][5]
- Metabolic Repression: The anti-diabetic drug metformin has been shown to suppress SLC13A5 expression in liver cells through an AMP-activated protein kinase (AMPK)mediated pathway that inhibits CREB.[2]
- Epigenetic Control: DNA hypermethylation in the promoter region of SLC13A5 is inversely correlated with its expression, suggesting an epigenetic layer of regulation.[2]

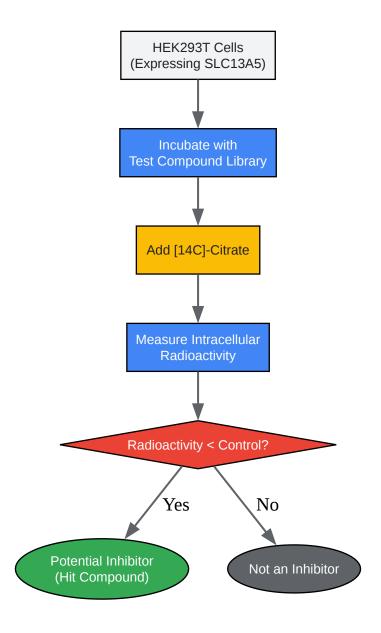












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